molecular formula C19H38O4 B1226769 Monopalmitin CAS No. 26657-96-5

Monopalmitin

Cat. No. B1226769
CAS RN: 26657-96-5
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-SFHVURJKSA-N
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Description

Synthesis Analysis

Monopalmitin can be synthesized through two main enzymatic methods. One involves the enzymatic transesterification of vinyl palmitate with glycerol, catalyzed by Novozym 435 lipase. The other method is the enzymatic esterification of 1,2-acetonide glycerol with palmitic acid, also catalyzed by Novozym 435 lipase, followed by cleavage in methanol catalyzed by Amberlyst-15. These methods have been improved to be simpler, safer, and more environmentally friendly compared to traditional methods, making the synthesis scalable for larger quantity production (Wang et al., 2013). Another noteworthy synthesis method involves a solvent-free chemoenzymatic reaction using a microwave reactor, proving to be an efficient alternative (Torregrosa et al., 2014).

Molecular Structure Analysis

The molecular structure of monopalmitin features a glycerol backbone esterified with a palmitic acid molecule at one of its hydroxyl groups. This structure is pivotal in its function as a building block for more complex lipids and in its self-assembly properties on surfaces, such as mica, where it undergoes self-esterification, a reaction critical to its role in biological and synthetic polymeric systems (Heredia-Guerrero et al., 2009).

Chemical Reactions and Properties

Monopalmitin participates in various chemical reactions, including self-assembly and self-esterification, underlining its versatility in forming biopolyesters like cutin. The self-assembly on surfaces such as mica leads to multilayered growth facilitated by its molecular structure, showcasing its chemical reactivity and utility in synthesizing biopolymers (Heredia-Guerrero et al., 2009).

Physical Properties Analysis

The physical properties of monopalmitin, such as its crystallization behavior, significantly influence the structure and stability of lipid-based systems. Studies have shown that monopalmitin can impact the crystallization mechanism of palm oil by initiating the process and inducing fractional crystallization of triacylglycerols, which in turn affects the texture and stability of food products (Verstringe et al., 2013).

Scientific Research Applications

1. Stability in Monoglyceride Monolayers

Monopalmitin, along with other monoglycerides, has been studied for its stability in monolayers at the air-water interface. This research is crucial for understanding its behavior in food industry applications, particularly in traditional and low-fat products. Monopalmitin monolayers show more stability compared to monoolein and monolaurin, with their stability being affected by factors like surface pressure and aqueous phase pH (Sánchez, Niño, & Patino, 1999).

2. Utilization in Glyceride Synthesis

Research from 1962 indicated the use of doubly labeled alpha-monopalmitin in studies on the synthesis of glycerides by the intestine. This provided evidence for the intact incorporation of alpha-monopalmitin into higher glycerides, indicating a mechanism for triglyceride synthesis beyond the phosphatidic acid pathway (Johnston & Brown, 1962).

3. Synthesis and Antibacterial/Antifungal Evaluation

Monopalmitin derivatives were evaluated for their potential as antibacterial and antifungal agents. Specifically, 2-monopalmitin did not show activity, but these studies open the door for exploring the use of monoglycerides as bioactive agents in medical and pharmaceutical contexts (Nurmala et al., 2018).

4. Enzymatic Synthesis Methods

The improved enzymatic methods for synthesizing monopalmitin highlight its potential for larger scale production, particularly for use in the synthesis of symmetrical and unsymmetrical triacylglycerols. This research is significant for industrial applications, especially in the food and biochemical industries (Wang, Wang, Jin, & Wang, 2013).

5. Influence on Isothermal Crystallization of Palm Oil

Monopalmitin has been observed to influence the isothermal crystallization process of palm oil. This finding is particularly relevant for the food industry, as it relates to the texture and stability of food products containing palm oil (Verstringe et al., 2013).

Safety And Hazards

Monopalmitin is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

2,3-dihydroxypropyl hexadecanoate
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InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
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InChI Key

QHZLMUACJMDIAE-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
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Molecular Formula

C19H38O4
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DSSTOX Substance ID

DTXSID00891470
Record name 1-Glyceryl monohexadecanoate
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Molecular Weight

330.5 g/mol
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Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS]
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
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Record name Palmitoyl glycerol
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Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
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Product Name

2,3-Dihydroxypropyl hexadecanoate

CAS RN

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0
Record name 1-Monopalmitin
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Record name Palmitoyl glycerol
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Record name (S)-2,3-Dihydroxypropyl palmitate
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Record name Hexadecanoic acid, monoester with 1,2,3-propanetriol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,340
Citations
L Niu, W Li, X Chen, X Su, J Dong, Q Liao… - Environmental …, 2023 - Wiley Online Library
Lung cancer is the leading cause of cancer‐related death worldwide and non‐small cell lung cancer (NSCLC) represents 85%. Mougeotia nummuloides and Spirulina major have been …
Number of citations: 2 onlinelibrary.wiley.com
Jumina, A Nurmala, A Fitria, D Pranowo, EN Sholikhah… - Molecules, 2018 - mdpi.com
In the present work, monoacylglycerol derivatives, ie, 1-monomyristin, 2-monomyristin, and 2-monopalmitin were successfully prepared from commercially available myristic acid and …
Number of citations: 21 www.mdpi.com
X Wang, X Wang, Q Jin, T Wang - Journal of the American Oil Chemists' …, 2013 - Springer
… by Amberlyst-15 to produce monopalmitin. Pure monopalmitin was obtained after repeated … Our methods for the synthesis of monopalmitin are much simpler and environmentally …
Number of citations: 19 link.springer.com
S Verstringe, S Danthine, C Blecker, F Depypere… - Food research …, 2013 - Elsevier
A multi-methodological approach (differential scanning calorimetry (DSC), X-ray diffraction (XRD) and polarized light microscopy (PLM)) was used to study the influence of monopalmitin …
Number of citations: 76 www.sciencedirect.com
MC Wang, HC Meng - Lipids, 1975 - Wiley Online Library
… presence of an active α‐monopalmitin‐hydrolyzing system. After 2 … conditions, 14 C‐α‐monopalmitin and palmitate‐1‐ 14 C … It is suggested that rat lungs can utilize α‐monopalmitin in a …
Number of citations: 11 aocs.onlinelibrary.wiley.com
F Tufvesson, V Skrabanja, I Björck, HL Elmståhl… - LWT-Food Science and …, 2001 - Elsevier
Digestibility of gelatinized starches was investigated, with and without amylose-glycerol monopalmitin (GMP) complexes, using potato starch and high-amylose maize starch (HAMS). …
Number of citations: 107 www.sciencedirect.com
K Mishra, J Bergfreund, P Bertsch, P Fischer… - Langmuir, 2020 - ACS Publications
Crystalline glycerides play an important role in the formation of multiphase systems such as emulsions and foams. The stabilization of oil/water interfaces by glyceride crystals has been …
Number of citations: 25 pubs.acs.org
EL Ngu - 2021 - eprints.sunway.edu.my
… Based on literature search, emmotin A, palmitic amide, and 1-monopalmitin were proposed … A, palmitic amide, and 1-monopalmitin being the potential bioactive compounds. The current …
Number of citations: 2 eprints.sunway.edu.my
SM Innis, R Dyer, P Quinlan… - The Journal of …, 1995 - academic.oup.com
Milk fatty acids contain 20–30% palmitic acid (16:0), with -70% of the 16:0 esterified to the sn-2 position of the milk triacylglycerol. Formulae containing vegetable and oleo oils contain …
Number of citations: 104 academic.oup.com
ES Lutton, FL Jackson - Journal of the American chemical society, 1948 - ACS Publications
As compared with the great similarity in poly-morphic behavior of the single fatty acid saturated triglycerides, the mixed palmitic-stearic triglyc-erides show a remarkable individuality. …
Number of citations: 82 pubs.acs.org

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